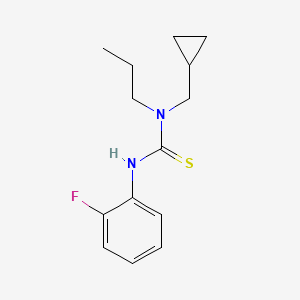

![molecular formula C16H24N4O2 B5614225 1-cyclopropyl-N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5614225.png)

1-cyclopropyl-N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to a class of chemicals that often feature imidazo[1,2-a]pyridine or imidazo[1,5-a]pyridine moieties, which are important in medicinal chemistry and organic synthesis due to their versatile pharmacological properties and reactivity. These core structures are found in various biologically active compounds and are used in the design of new therapeutics.

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps starting from basic heterocyclic amines such as 2-amino pyridine. Methods can include alkylation, cyclization, selective chlorination, and cross-coupling reactions. For example, Du Hui-r et al. (2014) explored the synthesis of imidazo[1,2-a]pyridine derivatives through a multi-step process involving cyclization with methyl bromopyruvate followed by Suzuki cross-coupling (Du Hui-r, 2014).

Molecular Structure Analysis

The molecular structure of compounds in this category typically features a fused ring system incorporating the imidazole and pyridine rings. This structure is pivotal in their reactivity and interaction with biological targets. The imidazo[1,5-a]pyridine architecture, for example, serves as a versatile platform for generating stable N-heterocyclic carbenes (Alcarazo et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of these compounds involves interactions through their imidazo and pyridine moieties, enabling a variety of chemical transformations. This includes cycloaddition reactions, nucleophilic substitutions, and carbene generation. The unique electronic and steric properties of the imidazo[1,5-a]pyridine core allow for selective reactions in synthetic chemistry (Alcarazo et al., 2005).

Propiedades

IUPAC Name |

1-cyclopropyl-N-methyl-N-[3-(1-methylimidazol-2-yl)propyl]-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O2/c1-18-9-7-17-14(18)4-3-8-19(2)16(22)12-10-15(21)20(11-12)13-5-6-13/h7,9,12-13H,3-6,8,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSDLXWJVSUMIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CCCN(C)C(=O)C2CC(=O)N(C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[2-(dimethylamino)ethyl]amino}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5614151.png)

![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5614153.png)

![2-benzyl-9-(4,4,4-trifluorobutyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5614164.png)

![2-[(4-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5614182.png)

![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5614198.png)

![N-(2,5-dichlorophenyl)-2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxoacetamide](/img/structure/B5614206.png)

![5-bromo-2-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5614218.png)

![3-mercapto-4-[(4-methoxybenzylidene)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B5614220.png)

![(4aR*,7aS*)-1-isobutyl-4-[3-(3-pyridinyl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5614224.png)

![4-[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5614232.png)

![6-{[4-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5614246.png)

![2-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5614253.png)